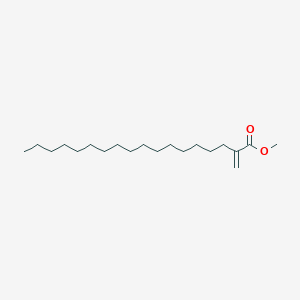
Methyl 2-methylideneoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylideneoctadecanoate is an organic compound belonging to the ester family It is characterized by a long carbon chain with a methylidene group at the second position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylideneoctadecanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylideneoctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylideneoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the ester group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions to achieve substitution at the methylidene group.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-methylideneoctadecanoate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research explores its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which methyl 2-methylideneoctadecanoate exerts its effects involves interactions with cellular membranes and enzymes. Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Methyl stearate: Similar in structure but lacks the methylidene group.
Methyl oleate: Contains a double bond but in a different position.
Methyl linoleate: Has multiple double bonds, differing in saturation level.
Uniqueness: Methyl 2-methylideneoctadecanoate is unique due to the presence of the methylidene group, which imparts distinct reactivity and potential for functionalization compared to its saturated and unsaturated counterparts.
Properties
CAS No. |
53633-32-2 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 2-methylideneoctadecanoate |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h2,4-18H2,1,3H3 |
InChI Key |
HGVPPCJEOUZYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















